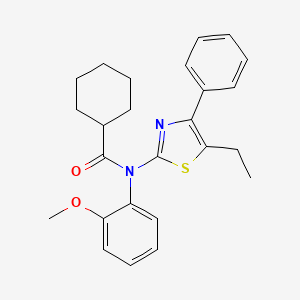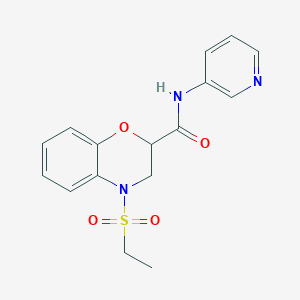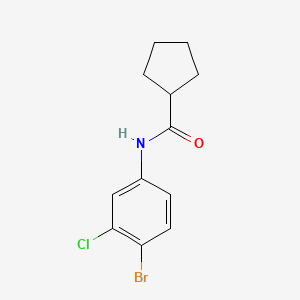![molecular formula C11H9F4N3O2S B4598598 N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide](/img/structure/B4598598.png)
N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide
Descripción general
Descripción
N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is a synthetic organic compound characterized by the presence of a tetrafluorobenzyl group attached to a pyrazole ring, which is further linked to a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide typically involves the following steps:
Formation of the Tetrafluorobenzyl Intermediate: The starting material, 2,3,5,6-tetrafluorobenzyl bromide, is prepared from α,α,α−2,3,5,6-heptafluoro-p-xylene.
Pyrazole Formation: The tetrafluorobenzyl bromide is then reacted with hydrazine to form the corresponding pyrazole derivative.
Methanesulfonamide Attachment: The pyrazole derivative is subsequently reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The tetrafluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The pyrazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki–Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted benzyl derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: It can be employed in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial processes
Mecanismo De Acción
The mechanism of action of N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluorobenzyl group enhances the compound’s binding affinity through hydrophobic interactions and halogen bonding. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
N-(2,3,5,6-Tetrafluoropyridyl)sulfoximines: These compounds share the tetrafluorobenzyl moiety but differ in the presence of a pyridyl group instead of a pyrazole ring.
2,3,5,6-Tetrafluorobenzyl Alcohol: This compound has a similar tetrafluorobenzyl group but lacks the pyrazole and methanesulfonamide functionalities.
Uniqueness
N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]methanesulfonamide is unique due to the combination of its tetrafluorobenzyl, pyrazole, and methanesulfonamide groups. This unique structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
N-[1-[(2,3,5,6-tetrafluorophenyl)methyl]pyrazol-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4N3O2S/c1-21(19,20)17-9-2-3-18(16-9)5-6-10(14)7(12)4-8(13)11(6)15/h2-4H,5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOZUUXAKDMHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NN(C=C1)CC2=C(C(=CC(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-2-phenylcyclopropanecarboxamide](/img/structure/B4598523.png)

![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-(2-thienylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4598535.png)
![1-[1-(2-Methylphenyl)-2,5-dioxoazolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B4598541.png)
![1,3-DIMETHYL-N~4~-[1-(1-NAPHTHYLMETHYL)-1H-PYRAZOL-3-YL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4598544.png)
![6-methyl-2-(2-nitrobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4598550.png)
![2-[2-({3-[(4-CHLOROANILINO)CARBONYL]-4-ETHYL-5-METHYL-2-THIENYL}AMINO)-2-OXOETHOXY]ACETIC ACID](/img/structure/B4598556.png)
![N-[5-[2-(2-methylanilino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4598572.png)

![N-[2-methyl-5-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B4598586.png)
![methyl 2-({3-[(4-chloro-1H-pyrazol-1-yl)methoxy]benzoyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4598593.png)

![2,2,3,3-tetrafluoropropyl N-[2-methyl-5-(2,2,3,3-tetrafluoropropoxycarbonylamino)phenyl]carbamate](/img/structure/B4598616.png)
![2-[(2-chloro-4-fluorophenoxy)acetyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B4598624.png)
